Product packaging for 3-Chloro-2-fluoro-6-iodobenzoic acid(Cat. No.:CAS No. 1252989-58-4)

3-Chloro-2-fluoro-6-iodobenzoic acid

Cat. No.: B6296144
CAS No.: 1252989-58-4
M. Wt: 300.45 g/mol
InChI Key: PEUJYNPMNYTADF-UHFFFAOYSA-N
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Description

Significance of Poly-Halogenated Aromatic Carboxylic Acids in Synthetic Chemistry

Poly-halogenated aromatic carboxylic acids are a class of organic compounds that have garnered considerable attention in synthetic chemistry due to their versatile applications. These molecules, characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a carboxylic acid group, serve as crucial intermediates and precursors in the synthesis of a wide array of valuable products. Their utility spans across pharmaceuticals, agrochemicals, dyes, and food additives. mdpi.com

The presence of multiple halogen atoms on the aromatic ring significantly influences the chemical reactivity and physical properties of these compounds. Halogens can act as leaving groups in nucleophilic substitution reactions, direct the position of incoming electrophiles in electrophilic aromatic substitution, and participate in various cross-coupling reactions. This multi-functionality allows for the facile construction of complex molecular architectures.

In the pharmaceutical industry, chloro-containing compounds are particularly prominent, with over 250 FDA-approved drugs featuring a chlorine atom. nih.gov The inclusion of chlorine can profoundly impact a drug's biological activity and pharmacokinetic properties. nih.govchemrxiv.org Similarly, fluoro-substituted benzoic acids are considered environmentally more acceptable alternatives to some chlorinated compounds and are used in the development of pharmaceuticals and agrochemicals. mdpi.com Some bacterial strains have even been shown to utilize fluorobenzoates as a source of carbon and energy. mdpi.com The complexing ability of certain ortho-substituted fluorobenzoic acids has also been utilized in analytical chemistry for the quantitative determination of metal ions like iron. mdpi.com

Polyhalogenated aromatic hydrocarbons, a related class of compounds, are recognized as persistent organic pollutants, and their biological activity is an area of intense research. mdpi.com The study of these compounds, including their synthesis and reactivity, is crucial for understanding their environmental impact and for developing new molecules with desired biological or material properties. mdpi.com

Research Context of 3-Chloro-2-fluoro-6-iodobenzoic Acid as a Scaffold

This compound is a tri-halogenated benzoic acid derivative that serves as a valuable building block, or scaffold, in organic synthesis. Its structure, featuring three different halogen atoms (chlorine, fluorine, and iodine) at specific positions on the benzoic acid ring, offers a high degree of synthetic versatility. Each halogen atom can be selectively targeted in subsequent reactions, allowing for the stepwise and controlled construction of more complex molecules.

The iodine atom is particularly useful for introducing new functional groups through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. The chlorine and fluorine atoms, along with the carboxylic acid group, provide additional sites for chemical modification. This makes this compound a highly sought-after starting material for creating diverse molecular libraries for drug discovery and materials science research.

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 1252989-58-4 bldpharm.comchemcia.com
Molecular Formula C₇H₃ClFIO₂ chemcia.comnih.govbiosynth.com
Molecular Weight 300.45 g/mol chemcia.combiosynth.com
Purity >97% chemcia.com
Physical Form Solid sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClFIO2 B6296144 3-Chloro-2-fluoro-6-iodobenzoic acid CAS No. 1252989-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-fluoro-6-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUJYNPMNYTADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 3 Chloro 2 Fluoro 6 Iodobenzoic Acid

Reactivity of Halogen Substituents in Chemical Transformations

The benzene (B151609) ring of the molecule is substituted with three different halogens, each exhibiting characteristic reactivity that can be selectively exploited in synthetic strategies. The order of reactivity for leaving groups in nucleophilic substitution and cross-coupling reactions is generally I > Br > Cl > F. vanderbilt.edu

The iodine atom at the C6 position is the most reactive of the three halogens in cross-coupling reactions. This enhanced reactivity is primarily due to the lower carbon-iodine (C-I) bond dissociation energy compared to carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. This makes the iodo group an excellent leaving group in various palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

For instance, in Suzuki-Miyaura couplings, the C-I bond is readily cleaved during the oxidative addition step to the palladium(0) catalyst, facilitating the formation of new carbon-carbon bonds. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C6 position, making it a key site for molecular elaboration.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies

Bond Dissociation Energy (kJ/mol) Relative Reactivity in Cross-Coupling
C–I ~234 Highest
C–Cl ~397 Moderate
C–F ~485 Lowest

Data sourced from representative values for aryl halides.

Beyond cross-coupling, the iodo group can participate in various functional group interconversions. vanderbilt.edu It can be converted to other functional groups through reactions like iodination, which can be achieved using reagents such as iodine (I₂) under appropriate conditions.

The chlorine atom at the C3 position is considerably less reactive than the iodine atom in palladium-catalyzed cross-coupling reactions. However, it can undergo nucleophilic aromatic substitution (SNAr) reactions under more forcing conditions or if the aromatic ring is sufficiently activated by electron-withdrawing groups. The fluorine and carboxylic acid groups on the ring contribute to this activation.

Dehydrohalogenation, an elimination reaction, is another potential transformation involving the chlorine substituent. byjus.com These reactions typically proceed via E1 or E2 mechanisms, where a base removes a proton from a carbon adjacent to the one bearing the leaving group, leading to the formation of a double bond. byjus.comwikipedia.orgmsu.edu While more common in alkyl halides, such elimination pathways can occur in aryl systems under specific conditions, though they are less frequent for 3-chloro-2-fluoro-6-iodobenzoic acid itself. The E2 mechanism is a single-step process favored by strong bases, while the E1 mechanism is a two-step process involving a carbocation intermediate. wikipedia.orgmsu.edu

The inductive effect of fluorine also contributes to the increased acidity of the carboxylic acid group compared to non-fluorinated benzoic acid. libretexts.orglibretexts.org By withdrawing electron density, the fluorine atom helps to stabilize the resulting carboxylate anion, thereby favoring dissociation of the proton. libretexts.org Furthermore, the incorporation of fluorine can enhance the metabolic and thermal stability of the molecule, a property often exploited in the design of pharmaceuticals and advanced materials. researchgate.netnih.gov

Carboxylic Acid Moiety Reactions: Esterification, Amidation, and Reduction

The carboxylic acid group is a versatile functional handle that undergoes a variety of well-established transformations. solubilityofthings.com

Esterification: The acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive derivative like an acyl chloride. Esters are valuable intermediates in their own right and can serve as protecting groups.

Amidation: Amide bond formation is one of the most frequent reactions in medicinal chemistry. researchgate.net This is typically achieved by activating the carboxylic acid using a coupling reagent or by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. This reaction allows for the introduction of a vast range of amine-containing fragments.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (benzyl alcohol derivative). This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), as the carboxylic acid group is relatively resistant to reduction. imperial.ac.uk The resulting alcohol can then be used in further synthetic modifications.

Application of this compound as a Chemical Building Block

The distinct reactivity of its functional groups makes this compound a valuable building block for constructing more complex molecules, particularly heterocyclic systems.

The ortho-relationship between the iodine atom and the carboxylic acid group is particularly advantageous for the synthesis of fused heterocyclic systems.

Quinazolinones: Quinazolinone scaffolds are common in many biologically active compounds. General synthetic methods often involve the reaction of 2-halobenzoic acids or their derivatives with amidines or other nitrogen-containing components. rsc.org For example, a copper-catalyzed cascade reaction between a methyl 2-halobenzoate and an amidine hydrochloride can yield quinazolinone derivatives. rsc.org The this compound can serve as a precursor to the necessary 2-iodo-benzoate, which can then be cyclized to form highly substituted quinazolinones. Structures like N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-iodo-quinazolin-4-amine highlight the utility of iodo- and chloro-fluoro-substituted precursors in this area. pharmacompass.com

Isocoumarins: Isocoumarins are another class of biologically relevant lactones. nih.gov Numerous synthetic strategies for isocoumarins utilize ortho-halobenzoic acids as starting materials. organic-chemistry.orgdntb.gov.ua The reaction often involves a palladium or copper-catalyzed coupling and subsequent intramolecular cyclization (lactonization). For example, a copper(I)-catalyzed domino reaction between an o-halobenzoic acid and a 1,3-diketone can efficiently produce 3-substituted isocoumarins. organic-chemistry.org Given that this compound is an ortho-iodobenzoic acid, it is an ideal substrate for these types of annulation reactions to generate novel, highly substituted isocoumarin (B1212949) derivatives.

Table 2: Selected Synthetic Methods for Isocoumarins from o-Halobenzoic Acids

Catalyst/Reagent Coupling Partner Reaction Type Reference
Copper(I) 1,3-Diketones Domino Reaction/Annulation organic-chemistry.org
Palladium(0) Bromoalkynes Nucleophilic Addition/Oxidative Annulation organic-chemistry.org

Ligand Design and Coordination Chemistry Applications (e.g., Metal-Organic Frameworks)

The carboxylic acid group of this compound provides a primary site for coordination with metal centers. In the realm of coordination chemistry, such substituted benzoic acids are often employed as organic linkers or ligands in the construction of metal-organic frameworks (MOFs). rsc.orgnih.gov These materials are crystalline solids composed of metal ions or clusters connected by organic molecules, creating porous structures with high surface areas.

Intermediate in Complex Organic Molecule Construction (excluding biological end-products)

The differential reactivity of the three halogen atoms, combined with the carboxylic acid moiety, makes this compound a strategic intermediate in the synthesis of complex, non-biological organic molecules. The iodine atom, being the most labile of the halogens, serves as a prime site for various cross-coupling reactions.

For instance, the closely related 2-fluoro-6-iodobenzoic acid is utilized in the synthesis of phthalazine (B143731) derivatives through tandem Sonogashira coupling and intramolecular cyclization reactions. This suggests that this compound could similarly serve as a precursor for a variety of heterocyclic systems. The general strategy involves the reaction of the iodinated benzoic acid with a terminal alkyne in the presence of a copper and palladium catalyst, leading to the formation of an isobenzofuranone intermediate which can be further elaborated.

The presence of multiple, distinct halogen substituents allows for sequential and regioselective functionalization. pressbooks.publibretexts.org For example, the iodo group can be selectively transformed via Suzuki, Stille, or Heck coupling reactions, leaving the chloro and fluoro groups intact for subsequent modifications. This stepwise approach is a cornerstone of modern organic synthesis, enabling the efficient construction of highly substituted aromatic systems from a single, versatile starting material. pressbooks.publibretexts.org The order of these transformations is critical and is dictated by the directing effects of the substituents already present on the aromatic ring. pressbooks.publibretexts.org

The synthesis of polysubstituted benzenes often relies on a retrosynthetic approach, where the target molecule is conceptually broken down into simpler precursors. pressbooks.publibretexts.org this compound represents a key starting material in such synthetic planning, offering multiple handles for the introduction of diverse functional groups to build intricate molecular architectures.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Chloro 2 Fluoro 6 Iodobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-Chloro-2-fluoro-6-iodobenzoic acid. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, two distinct signals are anticipated for the aromatic protons, in addition to a characteristic signal for the carboxylic acid proton. The aromatic region will feature two doublets, corresponding to the two coupled protons on the benzene (B151609) ring (H-4 and H-5).

The proton at the C-5 position is expected to be deshielded by the adjacent iodine atom and influenced by the chlorine at C-3, while the H-4 proton will be influenced by both the C-3 chlorine and the C-5 proton. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm), the exact position and broadness of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-COOH10.0 - 13.0Broad Singlet (br s)N/A
Ar-H (H-4)7.3 - 7.6Doublet (d)~8-9 (³JHH)
Ar-H (H-5)7.7 - 8.0Doublet (d)~8-9 (³JHH)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected. The carbon of the carboxyl group will appear significantly downfield (δ 165-175 ppm). The six aromatic carbons will have shifts determined by their halogen substituents. The carbon atom bonded to iodine (C-6) will have a characteristically upfield shift (δ ~90-100 ppm) due to the heavy atom effect. The carbons bonded to the electronegative fluorine (C-2) and chlorine (C-3) will show downfield shifts, with the C-F carbon signal appearing as a doublet due to one-bond carbon-fluorine coupling (¹JCF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C =O165 - 175Singlet
C -1130 - 135Doublet (small ²JCF)
C -2158 - 164Doublet (large ¹JCF)
C -3135 - 140Doublet (small ²JCF)
C -4125 - 130Singlet
C -5138 - 142Singlet
C -690 - 100Doublet (small ³JCF)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. In this case, being attached to an aromatic ring substituted with a chlorine and an iodine atom, the signal is anticipated to appear in the typical range for aryl fluorides. This technique is particularly useful for confirming the presence and electronic environment of the fluorine atom within the molecular structure.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis (e.g., HRMS, GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion. This allows for the unambiguous confirmation of the elemental formula, C₇H₃ClFIO₂, by matching the experimental mass to the calculated theoretical mass with a high degree of accuracy. The presence of chlorine and its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be readily observable in the mass spectrum, providing further confirmation of the compound's identity.

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the compound from a mixture and subsequently analyze it. Electron ionization (EI) or electrospray ionization (ESI) would induce fragmentation of the this compound molecule. Key fragmentation pathways would likely include:

Decarboxylation: Loss of the carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).

Loss of halogens: Cleavage of the C-I, C-Cl, or C-F bonds. The C-I bond is the weakest and most likely to break first.

Loss of carbon monoxide (CO): A common fragmentation pathway for aromatic carboxylic acids.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent features would be the absorptions related to the carboxylic acid group: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ (due to hydrogen bonding) and a strong, sharp C=O (carbonyl) stretching band around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C in-ring stretching vibrations appear in the 1450-1600 cm⁻¹ region. The carbon-halogen stretches are found in the fingerprint region at lower wavenumbers; the C-F stretch is typically strong and appears around 1250-1000 cm⁻¹, the C-Cl stretch is found around 800-600 cm⁻¹, and the C-I stretch appears at even lower wavenumbers (below 600 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
CarbonylC=O Stretch1680 - 1720Strong
Aromatic RingC-H Stretch3000 - 3100Medium-Weak
Aromatic RingC=C Stretch1450 - 1600Medium
Carboxylic AcidC-O Stretch1210 - 1320Medium
Aryl Fluoride (B91410)C-F Stretch1250 - 1000Strong
Aryl ChlorideC-Cl Stretch800 - 600Medium-Strong
Aryl IodideC-I Stretch< 600Medium

X-ray Diffraction Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not publicly available, analysis of similar structures, such as 3-chloro-2,4,5-trifluorobenzoic acid, provides a reliable model for its expected solid-state behavior.

It is anticipated that this compound would crystallize to form centrosymmetric dimers. In this arrangement, two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. This is a highly characteristic packing motif for carboxylic acids in the solid state. X-ray analysis would precisely determine all bond lengths, bond angles, and torsion angles, including the dihedral angle between the plane of the benzene ring and the carboxyl group. This would provide unambiguous confirmation of the substitution pattern and reveal details about intermolecular interactions, such as halogen bonding or π–π stacking, that govern the crystal packing.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC, TLC, Column Chromatography)

The purification, isolation, and purity verification of this compound rely on a suite of chromatographic techniques. The selection of a specific method is contingent on the scale of the separation, the required purity level, and the analytical objective, whether it be quantitative analysis or bulk isolation. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are paramount for quantitative purity assessment, while thin-layer chromatography (TLC) and column chromatography are indispensable for qualitative monitoring and preparative-scale purification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary method for determining the purity of this compound and related halogenated aromatic acids. This technique separates compounds based on their hydrophobicity. While specific validated methods for this exact compound are proprietary, methodologies for structurally similar compounds, such as other halogenated benzoic acids, provide a framework for its analysis. sielc.comnih.goviaea.orgekb.eg

A typical RP-HPLC method would utilize a C18 stationary phase, which is non-polar. The mobile phase would consist of a polar solvent system, often a gradient mixture of an aqueous component (like water with an acid modifier) and an organic solvent (like acetonitrile (B52724) or methanol). sielc.comnih.govsielc.comnih.gov The acidic modifier, such as phosphoric acid or formic acid, is crucial for ensuring the carboxylic acid is in its protonated, less polar form, which leads to better peak shape and retention. sielc.comsielc.com Detection is commonly performed using a UV detector, as the benzene ring is a strong chromophore.

Table 1: Representative HPLC Parameters for Analysis of Halogenated Benzoic Acids

Parameter Description
Column Reverse-Phase C18 (e.g., Zorbax SB-Aq, Newcrom R1), 5 µm particle size, 4.6 x 250 mm
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in WaterB: Acetonitrile and/or Methanol (B129727)
Elution Mode Gradient elution (e.g., starting with a higher concentration of A and increasing B over time)
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array Detector (DAD) at ~205-254 nm
Temperature Ambient or controlled (e.g., 30 °C)

| Diluent | Mobile phase or a mixture of acetonitrile and water |

This table presents a generalized method based on established procedures for similar compounds. sielc.comnih.govekb.eg Optimization would be required for this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds. However, carboxylic acids like this compound are generally nonvolatile and polar, making them unsuitable for direct GC analysis. research-solution.comcolostate.edu To overcome this, a derivatization step is employed to convert the carboxylic acid into a more volatile and less polar ester derivative. research-solution.comgcms.cz

A widely used method is esterification, particularly methylation, using reagents like boron trifluoride in methanol (BF₃·MeOH). nih.govresearchgate.net Another common approach is silylation to form trimethylsilyl (B98337) (TMS) esters. colostate.edunih.gov After derivatization, the resulting methyl or silyl (B83357) ester of this compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. nih.govnih.govnih.govresearchgate.net The electron-rich nature of the halogenated compound also makes it highly responsive to an electron capture detector (ECD). nih.gov

Table 2: Typical GC-MS Parameters for Derivatized Benzoic Acids

Parameter Description
Derivatization Reagent Boron trifluoride in methanol (BF₃·MeOH) or a silylating agent (e.g., BSTFA). nih.govnih.gov
GC Column Capillary column with a non-polar or mid-polarity stationary phase (e.g., HP-5MS).
Carrier Gas Helium or Hydrogen.
Injection Mode Split/Splitless.
Temperature Program Initial oven temperature of ~40-60 °C, followed by a ramp to ~300 °C.

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD). nih.govresearchgate.net |

This table outlines a typical derivatization and GC analysis procedure based on methods for related aromatic acids. nih.govnih.govmdpi.com

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective method used primarily for qualitative analysis. It is invaluable for monitoring the progress of reactions that synthesize or modify this compound and for quickly checking the purity of fractions collected during column chromatography. researchgate.netyoutube.com

A TLC analysis involves spotting the compound onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase (eluent). For carboxylic acids, which can interact strongly with the acidic silica gel and cause "tailing" or streaking, it is common practice to add a small amount of a volatile acid, like acetic or formic acid, to the eluent. researchgate.netresearchgate.net This ensures the analyte remains protonated and moves up the plate as a more compact spot. Visualization is typically achieved under UV light (at 254 nm), where the aromatic ring will appear as a dark spot on a fluorescent background. u-tokyo.ac.jp

Table 3: Common TLC Systems for Aromatic Carboxylic Acids

Parameter Description
Stationary Phase Silica Gel 60 F₂₅₄ plates.
Mobile Phase (Eluent) A mixture of a non-polar and a more polar solvent. Common systems include:- Hexane / Ethyl Acetate (e.g., 7:3 or 1:1) with ~1% acetic acid. researchgate.netresearchgate.net- Dichloromethane / Methanol (e.g., 95:5) with ~1% acetic acid. researchgate.net
Visualization UV light (254 nm).

| Application | Reaction monitoring, purity checks, and solvent system selection for column chromatography. |

The specific Rf (retention factor) value will depend on the exact solvent system used.

Column Chromatography

For the purification and isolation of gram-to-kilogram quantities of this compound, column chromatography is the method of choice. youtube.comresearchgate.net This technique operates on the same principles as TLC but on a preparative scale. A glass column is packed with a stationary phase, most commonly silica gel, creating a "bed". youtube.com The crude compound mixture is loaded onto the top of the silica bed, and a solvent (eluent) is passed through the column.

The separation occurs as different components of the mixture travel through the column at different rates based on their polarity. youtube.com Less polar impurities will elute first, followed by the desired product, while highly polar impurities will remain strongly adsorbed to the silica gel. The eluent is typically a low-polarity solvent system, similar to those used for TLC, such as a mixture of hexanes and ethyl acetate. researchgate.netresearchgate.net The polarity of the eluent can be gradually increased during the separation (gradient elution) to effectively elute the target compound after other impurities have been washed away.

Table 4: General Parameters for Column Chromatography Purification

Parameter Description
Stationary Phase Silica Gel (e.g., 230-400 mesh).
Mobile Phase (Eluent) Typically a gradient of Hexane and Ethyl Acetate. The starting polarity is determined by TLC analysis.
Loading Technique The crude material can be dissolved in a minimal amount of solvent and loaded directly (wet loading) or adsorbed onto a small amount of silica gel and loaded as a powder (dry loading).
Fraction Collection Eluent is collected in sequential fractions.

| Analysis | Fractions are analyzed by TLC to identify those containing the pure product. |

The efficiency of the separation is highly dependent on proper packing of the column and careful selection of the eluent system based on prior TLC analysis. youtube.com

Theoretical and Computational Investigations of 3 Chloro 2 Fluoro 6 Iodobenzoic Acid

Quantum Chemical Methods for Electronic Structure and Conformation Analysis (e.g., DFT, MP2)

Quantum chemical methods are fundamental to predicting the geometric and electronic properties of molecules. For halogenated benzoic acids, Density Functional Theory (DFT) has proven to be a particularly effective and widely used method. nih.govmdpi.com

Conformational Analysis: The primary conformational flexibility in 3-chloro-2-fluoro-6-iodobenzoic acid arises from the rotation around two key single bonds: the C(ring)–C(carboxyl) bond and the C–O(H) bond of the carboxylic acid group. This leads to different spatial arrangements, known as conformers. The two principal conformers are defined by the orientation of the hydroxyl group's hydrogen atom relative to the carbonyl oxygen:

Cis Conformer: The O-H bond is oriented in the same direction as the C=O bond, creating a planar five-membered ring stabilized by an intramolecular hydrogen bond. This is typically the lowest energy conformer for benzoic acids.

Trans Conformer: The O-H bond is oriented away from the C=O bond. This conformer is generally higher in energy.

For di-ortho-substituted benzoic acids, such as 2-chloro-6-fluorobenzoic acid, computational studies have identified distinct cis and trans conformers. mdpi.com The cis conformer is found to be the most stable, with the trans conformer being significantly higher in energy by approximately 17.07 kJ·mol⁻¹. nih.gov Due to the steric bulk of the ortho-substituents (fluorine and iodine in this case), the carboxylic acid group is expected to be twisted out of the plane of the benzene (B151609) ring. This twisting is a result of steric repulsion between the halogens and the carboxylic group.

A DFT study using the B3LYP functional with a 6-311++G(d,p) basis set for 2-chloro-6-fluorobenzoic acid revealed that the lowest energy cis conformer had the carboxylic group rotated significantly from the benzene plane. mdpi.com A similar, and likely more pronounced, effect would be anticipated for this compound due to the large size of the iodine atom at the 6-position.

Electronic Structure: DFT and Møller-Plesset perturbation theory (MP2) are also used to analyze the electronic structure, including the distribution of electron density, molecular orbital energies, and electrostatic potential. mdpi.com The highly electronegative fluorine and chlorine atoms, along with the more polarizable iodine atom, exert strong inductive and resonance effects that modulate the electronic landscape of the molecule. These effects are crucial for understanding the molecule's acidity and reactivity. Calculations on similar molecules have successfully correlated computed parameters with experimental data. mdpi.comresearchgate.net

Table 1: Theoretical Conformational Data for a Representative Ortho-Halogenated Benzoic Acid Based on data for 2-chloro-6-fluorobenzoic acid, which serves as a model for the subject compound.

ConformerRelative Energy (kJ·mol⁻¹)Key Dihedral Angles (°)Computational Method
Cis0.00O=C–O–H: ~0 (planar carboxyl group) C2–C1–C(O)–O: Twisted due to steric hindranceDFT (B3LYP/6-311++G(d,p))
Trans17.07O=C–O–H: ~180 C2–C1–C(O)–O: Twisted due to steric hindranceDFT (B3LYP/6-311++G(d,p))

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations identify stable conformers and the energy barriers between them, molecular dynamics (MD) simulations can explore the complete conformational landscape of a molecule over time in a simulated environment (e.g., in a solvent).

For a molecule like this compound, MD simulations would reveal how the molecule behaves in a dynamic system. The simulations would track the rotation of the carboxylic acid group and the fluctuations of the benzene ring, providing insight into the flexibility of the molecule and the relative populations of different conformational states under specific conditions. Although no specific MD studies are available for this compound, the methodology has been applied to similar aromatic molecules to understand their dynamic behavior in solution. These simulations can be performed using classical force fields or, for higher accuracy, quantum mechanics/molecular mechanics (QM/MM) methods.

Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting the reactivity of a molecule. DFT-based descriptors can quantify the electrophilic and nucleophilic character of different atomic sites. mdpi.com

Fukui Functions and Molecular Electrostatic Potential (MEP): These tools can predict the most likely sites for electrophilic or nucleophilic attack. For this compound, the carboxylic proton is the most acidic site, making it susceptible to deprotonation by a base. The MEP would show a highly positive (blue) region around this proton. The carbonyl carbon would be an electrophilic site, while the oxygen atoms and the π-system of the benzene ring would be nucleophilic.

Reaction Pathway Modeling: Computational chemistry can model the entire pathway of a chemical reaction, identifying transition states and calculating activation energies. For instance, the esterification or amidation of this compound could be modeled to understand the reaction mechanism and predict the reaction rate. Similarly, reactions involving the halogen substituents, such as nucleophilic aromatic substitution, could be investigated, although the ortho positions are generally sterically hindered.

Structure-Property Relationship Analysis from a Computational Perspective

A key application of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. mdpi.com

Electronic Properties: Calculations can predict properties like the dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. For this compound, the combination of three different halogens would create a complex electronic environment, and computational analysis is essential to unravel these effects.

Analytical Chemistry Method Development for 3 Chloro 2 Fluoro 6 Iodobenzoic Acid

Development of High-Resolution Chromatographic Assays (e.g., HPLC-UV, GC-FID)

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) and gas chromatography with flame ionization detection (GC-FID) are foundational techniques for the analysis of organic compounds like 3-Chloro-2-fluoro-6-iodobenzoic acid. The choice between these methods often depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV):

Due to its carboxylic acid group and aromatic structure, this compound is well-suited for reversed-phase HPLC analysis. The aromatic ring provides a strong chromophore, allowing for sensitive detection by UV absorbance. A typical HPLC-UV method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. chromatographyonline.com The mobile phase would likely consist of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for eluting the compound from the column and separating it from potential impurities. ekb.eg

Example HPLC-UV Method Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

| UV Detection | 254 nm |

Gas Chromatography with Flame Ionization Detection (GC-FID):

Direct analysis of this compound by GC-FID is challenging due to the low volatility of the carboxylic acid. Therefore, a derivatization step to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl (B83357) ester) is typically required before GC analysis. nist.gov Following derivatization, the compound can be separated on a non-polar or medium-polarity capillary column. While GC-FID offers high resolution, the need for derivatization adds a step to the sample preparation process.

Mass Spectrometry Based Quantification Techniques (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantification of this compound, especially in complex matrices. rsc.org This technique combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. nih.gov

For this compound, electrospray ionization (ESI) in negative ion mode would be the preferred ionization technique, as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. In the tandem mass spectrometer, this precursor ion is selected and fragmented to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored using Multiple Reaction Monitoring (MRM), which provides high specificity and reduces background noise. umb.edu

Hypothetical LC-MS/MS Transitions for this compound:

Parameter Value
Precursor Ion (m/z) 300.9 [M-H]⁻
Product Ion 1 (m/z) 256.9 (Loss of CO₂)
Product Ion 2 (m/z) 129.9 (Iodophenyl fragment)

| Collision Energy | Optimized for each transition |

The development of an LC-MS/MS method requires careful optimization of both chromatographic conditions to ensure good peak shape and separation, and mass spectrometric parameters to maximize signal intensity.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Chemical derivatization can be employed to improve the analytical properties of this compound for specific techniques. ddtjournal.com

For GC Analysis: As mentioned, esterification is a common derivatization strategy. Reagents like diazomethane, or a mixture of an alcohol (e.g., methanol) with an acid catalyst (e.g., BF₃), can be used to convert the carboxylic acid to its corresponding methyl ester, which is more volatile and thermally stable. nist.gov

For HPLC-Fluorescence Detection: While the native compound has UV absorbance, it is not naturally fluorescent. Derivatization with a fluorescent tag can significantly enhance detection sensitivity. 61.8.75nih.gov A reagent that reacts with the carboxylic acid group to introduce a fluorescent moiety could be used. However, this is less common for this type of compound, as LC-MS/MS often provides sufficient sensitivity.

For LC-MS/MS: While not always necessary, derivatization can sometimes improve ionization efficiency or chromatographic retention. nih.govresearchgate.net For instance, if analyzing in positive ion mode is desired, a reagent that adds a permanently charged group could be used.

Reference Standards and Purity Assessment Methodologies

The availability of a well-characterized reference standard is fundamental for the accurate quantification of this compound. sigmaaldrich.com The purity of this reference standard must be rigorously assessed.

Purity Assessment Techniques:

A combination of analytical techniques is used to determine the purity of a reference standard and to identify and quantify any impurities.

HPLC-UV: This is a primary technique for purity assessment. A high-resolution separation can resolve the main compound from its process-related impurities and degradation products. The peak area percentage of the main compound is often used to estimate purity. ekb.eg

LC-MS: This technique is invaluable for identifying unknown impurities by providing molecular weight information. bldpharm.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for structural elucidation and can be used for quantitative purposes (qNMR) to determine the absolute purity of the standard against a certified reference material.

Thermogravimetric Analysis (TGA): This method determines the amount of residual solvents and water in the standard.

Elemental Analysis: Provides the percentage of carbon, hydrogen, and other elements, which can be compared to the theoretical values for the pure compound.

A Certificate of Analysis (CoA) for a this compound reference standard would typically summarize the results from these analytical tests to provide a comprehensive purity value. sigmaaldrich.com

Table of Compounds Mentioned:

Compound Name
This compound
Acetonitrile
Methanol
Formic Acid
Diazomethane
Boron Trifluoride (BF₃)
6-Chloro-2-fluoro-3-iodobenzoic acid

Future Research Directions and Emerging Applications of Poly Halogenated Benzoic Acids

Innovations in Environmentally Benign Synthetic Routes

The development of sustainable and environmentally friendly synthetic methods is a cornerstone of modern chemistry. For poly-halogenated benzoic acids, future research is anticipated to focus on greener pathways that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

One promising direction lies in the application of biocatalysis . The use of enzymes, such as halogenases and oxidases, offers a highly selective and eco-friendly alternative to traditional chemical synthesis. nih.govnih.govrsc.org Flavin-dependent halogenases, for instance, are capable of regioselective halogenation of aromatic compounds using benign inorganic halides. nih.govrsc.org Research into engineering these enzymes to accept polysubstituted aromatic substrates could lead to direct and cleaner routes for synthesizing compounds like 3-Chloro-2-fluoro-6-iodobenzoic acid. Furthermore, the microbial oxidation of precursor molecules, such as substituted toluenes or benzaldehydes, to the corresponding carboxylic acids presents another green avenue. ciac.jl.cngoogle.comnih.govlibretexts.org Studies have shown that certain bacterial strains can oxidize benzaldehydes to their corresponding benzoic acids. nih.gov

Another area of innovation is the use of sustainable oxidation technologies . Traditional oxidation methods often rely on stoichiometric amounts of heavy metal oxidants, which are environmentally detrimental. misericordia.edu Future methodologies will likely focus on catalytic systems that utilize molecular oxygen or hydrogen peroxide as the primary oxidant. misericordia.edumdpi.comresearchgate.netresearchgate.netmdpi.com For example, the oxidation of halogenated toluenes to their corresponding benzoic acids has been achieved using cobalt-manganese catalytic systems. ciac.jl.cn The development of robust and recyclable catalysts for the selective oxidation of functionalized benzaldehydes and toluenes remains a key research goal. misericordia.eduresearchgate.net

The principles of green chemistry, such as atom economy and the use of safer solvents (like water), will continue to guide the development of new synthetic protocols for these complex molecules. misericordia.edumdpi.com

Exploration of Novel Chemical Transformations

The rich functionality of this compound, with its three distinct halogen atoms and a carboxylic acid group, provides a versatile scaffold for exploring novel chemical transformations. Each halogen offers a potential site for selective functionalization, enabling the synthesis of a diverse range of derivatives.

Future research will likely exploit the differential reactivity of the C-Cl, C-F, and C-I bonds. The carbon-iodine bond is particularly susceptible to a variety of cross-coupling reactions , such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures. Palladium-catalyzed cross-coupling reactions are a powerful tool in this regard, though their application to heavily substituted substrates like this remains an area for further exploration.

C-H bond activation is another burgeoning field that holds immense potential for the derivatization of poly-halogenated benzoic acids. nih.gov This strategy allows for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. Directed C-H activation, guided by the carboxylic acid group, could enable selective modification at specific positions on the aromatic ring.

Furthermore, the development of novel derivatization methods for the carboxylic acid group itself will continue to be an area of interest. For instance, the conversion of the carboxylic acid to other functional groups can lead to new classes of compounds with unique properties. nih.gov

Advanced Materials Science Applications

The unique electronic and structural properties imparted by the multiple halogen substituents make poly-halogenated benzoic acids like this compound attractive building blocks for advanced materials.

One of the most promising areas is in the field of organic electronics . The introduction of halogen atoms can significantly influence the electronic properties of organic molecules, such as their HOMO and LUMO energy levels, which is crucial for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). mdpi.comnih.gov Benzoic acid derivatives have been investigated as luminescent sublimation dyes, and their electronic properties can be tuned by the nature and position of substituents. umich.edursc.org The high electronegativity of fluorine and the heavy atom effect of iodine can be strategically utilized to design materials with specific charge transport and photophysical properties.

Another emerging application is in the design of functional polymers and porous materials . The carboxylic acid group can be used as a handle to incorporate these molecules into polymer chains or as a ligand for the synthesis of Metal-Organic Frameworks (MOFs). The halogen atoms can then be used to fine-tune the properties of the resulting material, such as its porosity, stability, and catalytic activity.

The ability of halogen atoms to participate in halogen bonding also opens up avenues in crystal engineering. This non-covalent interaction can be used to control the self-assembly of molecules in the solid state, leading to the formation of materials with desired crystal packing and properties.

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry and in silico methods are becoming indispensable tools in the design and discovery of new molecules and materials. nih.govucl.ac.ukmdpi.com For poly-halogenated benzoic acids, computational approaches can accelerate the development of new derivatives with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these molecules with their material properties. osti.govmdpi.com By building robust QSAR models, it becomes possible to predict the properties of yet-to-be-synthesized derivatives, thereby guiding experimental efforts towards the most promising candidates. Such models can be used to screen large virtual libraries of compounds for desired characteristics, such as specific electronic properties or thermal stability. osti.gov

Density Functional Theory (DFT) calculations can provide detailed insights into the electronic structure, molecular geometry, and reactivity of this compound and its derivatives. bohrium.com These calculations can be used to predict key parameters for materials science, such as HOMO/LUMO energy levels, ionization potentials, and electron affinities. acs.org This information is crucial for designing molecules for applications in organic electronics. researchgate.netnih.gov

The integration of computational screening with automated synthesis and high-throughput characterization has the potential to create a closed-loop discovery process, significantly accelerating the development of new functional materials based on poly-halogenated benzoic acids.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-chloro-2-fluoro-6-iodobenzoic acid, and how can intermediates be characterized?

  • Methodology :

  • Synthesis : Start with halogenation of benzoic acid derivatives. For example, sequential electrophilic substitution reactions can introduce Cl, F, and I groups. Use regioselective directing groups (e.g., carboxylic acid) to control substitution positions. Ethoxy or hydroxyl groups (as in ) may act as protecting groups during synthesis.
  • Characterization : Employ NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and purity. For iodine, use X-ray crystallography (as in ) or mass spectrometry (). Compare retention times with HPLC against known standards .

Q. How can researchers validate the purity of this compound for experimental reproducibility?

  • Methodology :

  • Analytical Techniques : Use triple-phase analysis:

Chromatography : HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to separate impurities.

Spectroscopy : FT-IR to detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

Elemental Analysis : Confirm Cl, F, and I content via combustion analysis or ICP-MS.

  • Quality Control : Reference standards from authoritative databases (e.g., EPA DSSTox, ECHA) ensure consistency .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via in-situ NMR or Raman spectroscopy to identify rate-determining steps.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to map transition states and electronic effects of substituents. The electron-withdrawing Cl/F groups may reduce electron density at the iodinated position, influencing Suzuki-Miyaura coupling efficiency .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for halogenated benzoic acids be resolved?

  • Methodology :

  • Data Reconciliation :

Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding with carboxylic acid may shift peaks.

Crystal Packing : X-ray structures ( ) may show intermolecular interactions absent in solution.

Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility.

  • Collaborative Validation : Cross-reference with public databases (NIST, ECHA) to resolve discrepancies .

Q. What strategies optimize the compound’s solubility for biological assays without altering its reactivity?

  • Methodology :

  • Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility while minimizing denaturation.
  • Derivatization : Temporarily esterify the carboxylic acid group (e.g., methyl ester via Fischer-Speier reaction) to enhance lipophilicity, then hydrolyze post-assay ( ).
  • Micellar Encapsulation : Use non-ionic surfactants (e.g., Tween-80) to solubilize the compound in aqueous buffers .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate enzyme inhibition by this compound?

  • Methodology :

  • Dose Range : Perform preliminary IC₅₀ estimation via logarithmic dilution (e.g., 0.1–100 µM).
  • Controls : Include a positive inhibitor (e.g., iodoacetamide for cysteine proteases) and vehicle-only controls.
  • Data Normalization : Express activity as % inhibition relative to baseline. Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves. Validate with ANOVA and post-hoc tests ( ).

Q. What statistical methods are appropriate for analyzing variability in synthetic yields?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading).
  • Multivariate Analysis : Use PCA or PLS to identify dominant factors affecting yield.
  • Error Reporting : Calculate standard deviation (SD) and relative standard deviation (RSD) across ≥3 independent trials .

Critical Analysis & Literature Review

Q. How can researchers critically assess conflicting reports on the compound’s biological activity?

  • Methodology :

  • Source Evaluation : Prioritize peer-reviewed journals over preprint repositories. Check for consistency in assay conditions (pH, temperature) across studies.
  • Meta-Analysis : Use tools like RevMan to pool data from multiple studies, adjusting for heterogeneity via random-effects models.
  • Mechanistic Plausibility : Cross-check proposed mechanisms with structural analogs (e.g., ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.